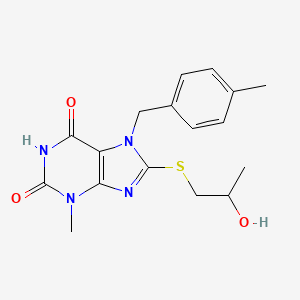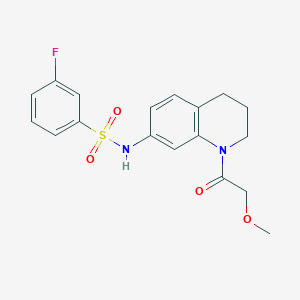
3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical entity notable for its complex structure, which suggests potential utility across various fields of scientific research and industrial applications. This compound includes several functional groups—fluorine, methoxyacetyl, tetrahydroquinolin, and benzenesulfonamide—each contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic synthesis techniques. Initial steps may include the preparation of intermediate compounds such as 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline and 3-fluorobenzenesulfonyl chloride. These intermediates then undergo nucleophilic substitution reactions, coupling reactions, and protective group strategies to achieve the desired final product. Reaction conditions, such as the choice of solvent (e.g., dichloromethane or ethanol), temperature (ranging from 0°C to 100°C), and catalysts or reagents (e.g., bases like triethylamine or acids like hydrochloric acid), play critical roles in optimizing the yield and purity of the compound.
Industrial Production Methods
For large-scale production, continuous flow synthesis and automated reactors can streamline the process, ensuring consistent quality and efficiency. Industrial methods might also employ microwave-assisted synthesis or ultrasonic irradiation to enhance reaction rates and reduce production times.
Chemical Reactions Analysis
Types of Reactions
The compound 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is subject to various chemical reactions, such as:
Oxidation and Reduction: The methoxyacetyl group may undergo oxidation reactions using agents like potassium permanganate, yielding carboxylic acids. Conversely, reduction reactions could employ hydrogenation or metal hydrides (e.g., sodium borohydride).
Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts like palladium on carbon or bases like sodium hydride.
Common Reagents and Conditions
Typical reagents include oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (hydrogen gas, sodium borohydride), and coupling reagents (N,N'-dicyclohexylcarbodiimide for amide formation). Reaction conditions such as pH, temperature, and solvent choice are crucial for directing the desired transformation.
Major Products
Major products depend on the specific reactions undertaken. For instance, oxidation of the methoxyacetyl group yields carboxylic acids, while nucleophilic substitution on the sulfonamide group might produce various derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules or as a functional moiety in material science applications.
Biology
In biology, it might act as a probe for studying enzyme-substrate interactions due to its diverse functional groups.
Medicine
In medicine, derivatives of this compound could be explored for their potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound might be used in the development of novel polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group, for example, can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, effectively blocking the active site. The fluorine atom can enhance binding affinity and metabolic stability, making the compound more effective in its biological roles.
Comparison with Similar Compounds
Unique Features
The presence of a tetrahydroquinoline moiety coupled with a fluorinated benzenesulfonamide and a methoxyacetyl group distinguishes 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide from other compounds. This unique arrangement confers specific chemical and biological properties.
Similar Compounds
4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
3-fluoro-N-(1-(acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
These compounds share similar structural frameworks but vary in their substituents, which can alter their reactivity and applications.
This detailed exploration of this compound showcases its complex synthesis, diverse reactivity, and broad range of applications in scientific research and industry.
Properties
IUPAC Name |
3-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-12-18(22)21-9-3-4-13-7-8-15(11-17(13)21)20-26(23,24)16-6-2-5-14(19)10-16/h2,5-8,10-11,20H,3-4,9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEKOKFOWPDPBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
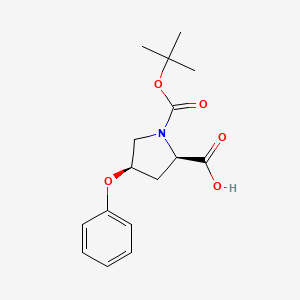
![1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2410778.png)
![3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410781.png)
![5-Fluoro-4-phenyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2410785.png)
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2410786.png)
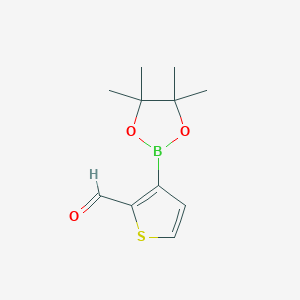
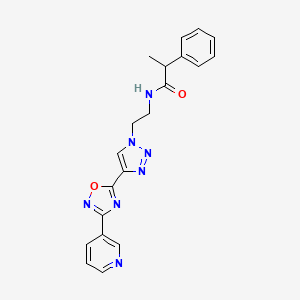
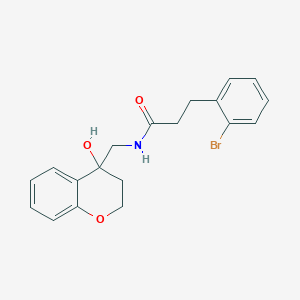

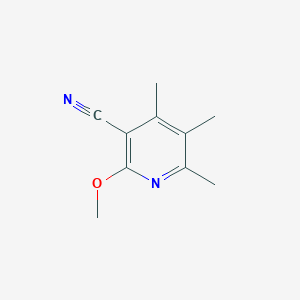
![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2410799.png)
